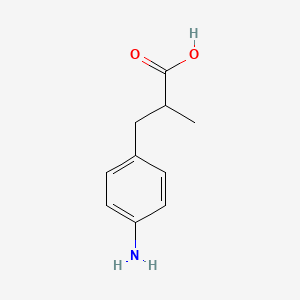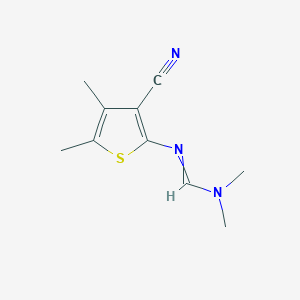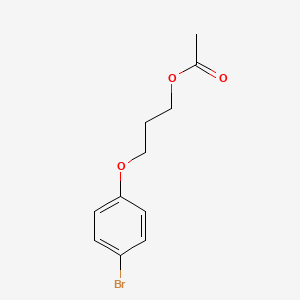
3-(4-Aminophenyl)-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Aminophenyl)-2-methylpropanoic acid is a chemical compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 . It is also known as 3-(4-Aminophenyl)propanoic acid .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula H2NC6H4CH2CH2CO2H . More detailed structural analysis was not found in the search results.Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 165.19 . More specific physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Molecular Machine Operations
Chiara Biagini et al. (2020) explored the use of a compound structurally related to 3-(4-Aminophenyl)-2-methylpropanoic acid, 2-cyano-2-phenylpropanoic acid, as a chemical fuel for acid-base driven molecular machines. The study focused on controlling the release rate of this fuel to ensure the correct operation of a catenane-based molecular machine, highlighting the compound's potential in the field of molecular machines and nanotechnology Biagini et al., 2020.
Cross-Coupling in Organic Synthesis
L. Wan et al. (2013) discussed the cross-coupling of meta-C–H bonds in derivatives of 3-phenylpropanoic acid, a compound similar to this compound, using a U-shaped template. The study illustrated the potential of these compounds in creating complex organic molecules, potentially expanding the toolkit for organic synthesis and drug discovery Wan et al., 2013.
Molecular Docking and Anti-inflammatory Properties
S. Dilber et al. (2008) investigated the anti-inflammatory activity and gastric tolerability of β-hydroxy-β-arylpropanoic acids, structurally related to this compound. The study involved molecular docking to identify potential COX-2 inhibitors and evaluated the compounds' anti-inflammatory activity, suggesting their therapeutic potential in inflammation-related conditions Dilber et al., 2008.
Synthesis of Heterocyclic Compounds
N. Pokhodylo et al. (2021) described the synthesis of quinoxaline, thiazine, and thiomorpholine derivatives from 3-aryl-2-bromopropanoic acid esters, closely related to this compound. This study highlights the versatility of such compounds in synthesizing a wide range of heterocyclic structures, potentially useful in pharmaceuticals and materials science Pokhodylo et al., 2021.
Bioorthogonal Labeling and Peptide Modification
Zhongqiu Ni et al. (2015) synthesized a novel amino acid derivative, 3-(4-(1, 2, 4, 5-tetrazine-3-yl) phenyl)-2-aminopropanoic acid, demonstrating its potential for bioorthogonal labeling and peptide modification. The study showcased the compound's stability in biological media and its application in cancer cell labeling, indicating its relevance in biomedical research and drug development Ni et al., 2015.
Safety and Hazards
3-(4-Aminophenyl)-2-methylpropanoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .
Propriétés
IUPAC Name |
3-(4-aminophenyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(10(12)13)6-8-2-4-9(11)5-3-8/h2-5,7H,6,11H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWJTABCZGMWOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B1378524.png)






![{[(4-Fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B1378537.png)



